7-(Trifluoromethyl)quinoline-4-carboxylic acid 7-(Trifluoromethyl)quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15933557
InChI: InChI=1S/C11H6F3NO2/c12-11(13,14)6-1-2-7-8(10(16)17)3-4-15-9(7)5-6/h1-5H,(H,16,17)
SMILES:
Molecular Formula: C11H6F3NO2
Molecular Weight: 241.17 g/mol

7-(Trifluoromethyl)quinoline-4-carboxylic acid

CAS No.:

Cat. No.: VC15933557

Molecular Formula: C11H6F3NO2

Molecular Weight: 241.17 g/mol

* For research use only. Not for human or veterinary use.

7-(Trifluoromethyl)quinoline-4-carboxylic acid -

Specification

Molecular Formula C11H6F3NO2
Molecular Weight 241.17 g/mol
IUPAC Name 7-(trifluoromethyl)quinoline-4-carboxylic acid
Standard InChI InChI=1S/C11H6F3NO2/c12-11(13,14)6-1-2-7-8(10(16)17)3-4-15-9(7)5-6/h1-5H,(H,16,17)
Standard InChI Key QQKDNYDQVWGDOA-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN=C2C=C1C(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 7-(trifluoromethyl)quinoline-4-carboxylic acid, reflects its substitution pattern. Its canonical SMILES string, C1=CC2=C(C=CN=C2C=C1C(F)(F)F)C(=O)O, encodes the quinoline backbone with the -CF₃ and -COOH groups at specified positions. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid enables salt formation and hydrogen bonding, critical for target interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₆F₃NO₂
Molecular Weight241.17 g/mol
CAS Number33746962
Topological Polar Surface58.3 Ų
Hydrogen Bond Donors1 (COOH group)
Hydrogen Bond Acceptors5 (2 from COOH, 3 from quinoline)

Spectroscopic Data

  • Infrared (IR) Spectroscopy: The carbonyl stretch of the carboxylic acid appears near 1700 cm⁻¹, while the C-F vibrations of the -CF₃ group are observed between 1100–1200 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aromatic protons resonate between δ 7.5–9.0 ppm, with the -COOH proton as a broad singlet near δ 12.0 ppm .

    • ¹³C NMR: The carboxylic carbon appears at δ 165–170 ppm, and the -CF₃ carbon is a quartet (J = 35 Hz) near δ 125 ppm .

Synthesis and Derivative Development

Core Synthesis Strategies

The synthesis typically involves condensation reactions followed by fluorination or trifluoromethylation steps. A common route begins with the Skraup or Doebner-Miller quinoline synthesis, followed by selective functionalization:

  • Quinoline Formation: Cyclization of aniline derivatives with glycerol or acrylate esters under acidic conditions yields the quinoline core.

  • Trifluoromethylation: Electrophilic trifluoromethylation using Umemoto’s reagent or photoredox catalysis introduces the -CF₃ group at the 7-position .

  • Carboxylic Acid Installation: Oxidation of a methyl group (via KMnO₄) or hydrolysis of a nitrile (via H₂SO₄) introduces the -COOH moiety.

Table 2: Representative Synthetic Routes

StepReagents/ConditionsYield (%)
1Skraup reaction (H₂SO₄, glycerol)45–60
2CF₃I, CuI, DMF, 100°C70
3KMnO₄, H₂O, reflux85

Derivative Libraries

Modifications at the 4-carboxylic acid position (e.g., amides, esters) or the quinoline nitrogen enhance bioactivity. For example:

  • Amide Derivatives: Coupling with substituted anilines via EDC/HOBt yields antiparasitic agents .

  • Oxadiazole Hybrids: Cyclization with hydrazides produces antimicrobial candidates .

Biological Activities and Mechanisms

Antiparasitic Activity

In a landmark study, 1-(4-[[7-(Trifluoromethyl)quinolin-4-yl]amino]phenyl)ethan-1-one thiosemicarbazone (Compound 23) demonstrated potent activity against Trypanosoma brucei rhodesiense (IC₅₀ = 0.278 µg/mL), Trypanosoma cruzi (IC₅₀ = 0.85 µg/mL), and Plasmodium falciparum (IC₅₀ = 0.417 µg/mL), with minimal cytotoxicity (IC₅₀ > 90 µg/mL) . The therapeutic indices (>200) suggest high selectivity for parasitic targets over mammalian cells.

CompoundHepG2 IC₅₀ (µg/mL)MCF-7 IC₅₀ (µg/mL)EGFR IC₅₀ (µM)
8c0.1370.1640.14
12d0.2100.3320.18
Erlotinib0.3080.5120.12

Antimicrobial Applications

Derivatives targeting DNA gyrase inhibited Escherichia coli and Staphylococcus aureus at MIC values of 2–8 µg/mL, comparable to ciprofloxacin . The -CF₃ group enhances membrane permeability, while the oxadiazole moiety chelates Mg²⁺ ions in the gyrase active site.

Mechanistic Insights

Target Engagement

  • Parasitic Targets: The -CF₃ group disrupts trypanothione reductase, a key enzyme in parasite redox homeostasis .

  • EGFR Inhibition: Molecular docking reveals hydrogen bonding between the carboxylic acid and Met793 residue in EGFR’s ATP-binding pocket .

  • DNA Gyrase Inhibition: The oxadiazole ring coordinates with Asn46 and Asp73 residues, preventing DNA supercoiling .

Structure-Activity Relationships (SAR)

  • Position 4: Carboxylic acid is critical for target binding; esterification reduces activity by 10-fold .

  • Position 7: -CF₃ enhances metabolic stability; replacing it with -Cl or -NO₂ decreases potency .

  • Hybridization: Conjugation with oxadiazole improves solubility and microbial uptake .

Recent Advances and Future Directions

Multi-Target Drug Development

Recent efforts focus on dual EGFR/DNA gyrase inhibitors to address drug resistance. Hybrids like 7–17e (Table 3) exemplify this strategy, showing nanomolar activity against both targets .

Prodrug Strategies

Ester prodrugs (e.g., methyl esters) improve oral bioavailability. In rat models, prodrugs achieved 80% plasma conversion to the active carboxylic acid within 2 hours .

Challenges and Opportunities

  • Toxicity: While non-toxic in vitro, long-term in vivo studies are needed .

  • Synthetic Complexity: Scalable routes for trifluoromethylation remain a bottleneck.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator